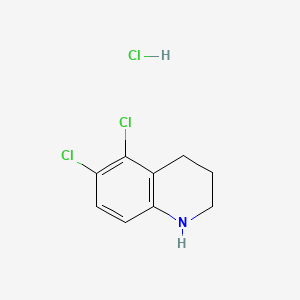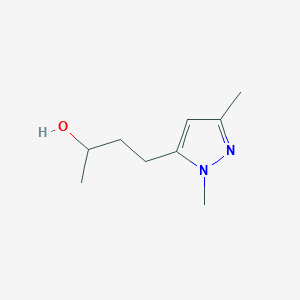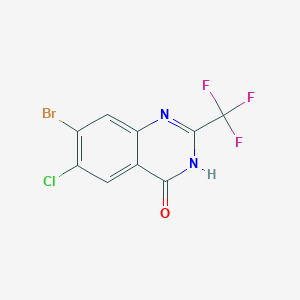
2-(1-Hydroxy-2,5-dimethylcyclohexyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Hydroxy-2,5-dimethylcyclohexyl)acetic acid is an organic compound with the molecular formula C10H18O3. It features a cyclohexane ring substituted with hydroxyl and acetic acid groups, making it a versatile molecule in various chemical reactions and applications. This compound is notable for its structural complexity and potential utility in synthetic chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-2,5-dimethylcyclohexyl)acetic acid can be achieved through several methods. One common approach involves the hydroxylation of 2,5-dimethylcyclohexanone followed by carboxylation. The reaction typically proceeds as follows:
Hydroxylation: 2,5-Dimethylcyclohexanone is treated with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like tungsten oxide to introduce the hydroxyl group at the 1-position.
Carboxylation: The resulting 1-hydroxy-2,5-dimethylcyclohexanol is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions, often in the presence of a base like sodium hydroxide, to form the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Hydroxylation: Utilizing large reactors and continuous flow systems to hydroxylate 2,5-dimethylcyclohexanone efficiently.
Continuous Carboxylation: Employing high-pressure reactors for the carboxylation step, ensuring consistent product quality and yield.
化学反应分析
Types of Reactions
2-(1-Hydroxy-2,5-dimethylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: 2-(1-Oxo-2,5-dimethylcyclohexyl)acetic acid.
Reduction: 2-(1-Hydroxy-2,5-dimethylcyclohexyl)ethanol.
Substitution: 2-(1-Chloro-2,5-dimethylcyclohexyl)acetic acid.
科学研究应用
2-(1-Hydroxy-2,5-dimethylcyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in metabolic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
作用机制
The mechanism of action of 2-(1-Hydroxy-2,5-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups enable the compound to participate in hydrogen bonding and ionic interactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-(1-Hydroxycyclohexyl)acetic acid: Lacks the methyl groups at the 2 and 5 positions.
2-(1-Hydroxy-2-methylcyclohexyl)acetic acid: Contains only one methyl group at the 2 position.
2-(1-Hydroxy-2,5-dimethylcyclohexyl)propanoic acid: Has a propanoic acid group instead of an acetic acid group.
Uniqueness
2-(1-Hydroxy-2,5-dimethylcyclohexyl)acetic acid is unique due to the presence of two methyl groups at the 2 and 5 positions, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
属性
分子式 |
C10H18O3 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC 名称 |
2-(1-hydroxy-2,5-dimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H18O3/c1-7-3-4-8(2)10(13,5-7)6-9(11)12/h7-8,13H,3-6H2,1-2H3,(H,11,12) |
InChI 键 |
SZRBRRCBAGJIHY-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C(C1)(CC(=O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13652110.png)









![Methyl 5-ethyl-2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13652154.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-alpha-glutamine phenylmethyl ester](/img/structure/B13652168.png)

